MCPA-2-ethylhexyl

logP lipophilicity cuticular penetration

MCPA-2-ethylhexyl (CAS 29450-45-1) is a systemic phenoxy herbicide and the 2-ethylhexyl ester derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid). It belongs to the synthetic auxin class of herbicides, functioning by disrupting plant growth regulation in susceptible broadleaf species.

Molecular Formula C17H25ClO3
Molecular Weight 312.8 g/mol
CAS No. 29450-45-1
Cat. No. B166886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCPA-2-ethylhexyl
CAS29450-45-1
Molecular FormulaC17H25ClO3
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C
InChIInChI=1S/C17H25ClO3/c1-4-6-7-14(5-2)11-21-17(19)12-20-16-9-8-15(18)10-13(16)3/h8-10,14H,4-7,11-12H2,1-3H3
InChIKeyIDGRPSMONFWWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCPA-2-ethylhexyl (CAS 29450-45-1) Procurement Guide: Properties and Differentiation from Alternative MCPA Esters and Salts


MCPA-2-ethylhexyl (CAS 29450-45-1) is a systemic phenoxy herbicide and the 2-ethylhexyl ester derivative of MCPA (2-methyl-4-chlorophenoxyacetic acid) [1]. It belongs to the synthetic auxin class of herbicides, functioning by disrupting plant growth regulation in susceptible broadleaf species [2]. The compound is formulated as an emulsifiable concentrate for post-emergence application in cereals, flax, pastures, and non-crop areas, where its lipophilic ester structure confers distinct physicochemical and biological properties relative to MCPA acid, amine salts, and shorter-chain or branched ester variants [3].

Why MCPA-2-ethylhexyl Cannot Be Interchanged with MCPA Salts, Acids, or Alternative Esters in Scientific and Industrial Applications


Substitution among MCPA derivatives without empirical validation introduces substantial risk due to divergent physicochemical properties, environmental fate profiles, and biological activity. The 2-ethylhexyl ester exhibits markedly different logP values (approximately 4.8–5.9) compared to MCPA acid (logP ~3.25) [1][2], directly affecting cuticular penetration, soil adsorption, and aquatic bioavailability. Furthermore, hydrolysis stability, vapor pressure, and toxicity to non-target organisms vary by orders of magnitude between ester and salt formulations [3]. Selecting an alternative MCPA form without accounting for these quantitative differences may compromise experimental reproducibility, alter field efficacy, or produce unanticipated environmental impact assessments. The evidence presented in Section 3 substantiates these differentiation points through direct and cross-study quantitative comparisons.

MCPA-2-ethylhexyl (CAS 29450-45-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Lipophilicity Differentiation: MCPA-2-ethylhexyl LogP 4.8–5.9 vs MCPA Acid LogP 3.25

MCPA-2-ethylhexyl exhibits a logP value of 4.7868 [1], with alternative sources reporting logP up to 5.92 [2]. In contrast, the parent MCPA acid has a reported logP of 3.25 [3]. This ~1.5–2.6 log unit increase in lipophilicity reflects the 2-ethylhexyl ester moiety and is predictive of enhanced cuticular penetration and altered environmental partitioning behavior relative to the acid and salt forms.

logP lipophilicity cuticular penetration bioavailability

Hydrolytic Stability Profile: pH-Dependent Degradation Kinetics of MCPA-2-ethylhexyl Ester

MCPA-2-ethylhexyl demonstrates high stability to hydrolysis at pH 5 and pH 7 in sterile buffer solutions, with no detectable hydrolysis reported under these conditions [1]. This contrasts with the pH-dependent hydrolysis behavior observed for certain other phenoxy esters and informs formulation shelf-life and aqueous environmental persistence predictions.

hydrolysis stability formulation aqueous degradation

Acute Mammalian Oral Toxicity: MCPA-2-ethylhexyl Rat LD50 1046 mg/kg vs MCPA Potassium-Sodium Salt LD50 800 mg/kg

The acute oral LD50 of MCPA-2-ethylhexyl in rats is reported as 1046 mg/kg [1]. For comparison, the potassium-sodium salt formulation of MCPA exhibits an oral LD50 of 800 mg/kg in rats [2]. The ester derivative thus demonstrates moderately lower acute oral toxicity than the salt formulation in this test system.

acute toxicity LD50 mammalian toxicology safety assessment

Soil Persistence: MCPA-2-ethylhexyl Parent Acid Half-Life 11–24 Days in Topsoil and Subsoil

The MCPA moiety (as the free acid) following ester hydrolysis exhibits soil half-lives of 11 days in A horizon topsoil (organic carbon 2.486%) and 24 days in C horizon subsoil (organic carbon 0.600%) under laboratory batch conditions [1]. Additional studies report MCPA acid half-lives ranging from 4.9 to 9.6 days in topsoils and 11.6 to 23.4 days in subsoils [2], with sodium/potassium salt formulations degrading with half-lives of 4.5–7 days [3].

soil degradation half-life environmental fate persistence

Aquatic Toxicity Differential: MCPA-2-ethylhexyl 2–3 Orders of Magnitude More Toxic to Fish and Invertebrates than MCPA Salts

Studies indicate that the toxicity of MCPA-2-ethylhexyl to fish and aquatic invertebrates is two to three orders of magnitude greater than that of MCPA salt formulations . Specifically, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 3.2 mg/L for MCPA-2-ethylhexyl . In contrast, the isooctyl ester of MCPA was reported as not toxic to aquatic organisms at its water solubility limit of 0.003 mg/L [1], highlighting the toxicity variation even among structurally related esters.

aquatic toxicity ecotoxicology LC50 environmental risk

Vapor Pressure and Volatility Classification: MCPA-2-ethylhexyl Vapor Pressure 3.33×10⁻⁶ mmHg at 25°C

MCPA-2-ethylhexyl exhibits a vapor pressure of 3.33×10⁻⁶ mmHg at 25°C (equivalent to 0.003 Pa at 20°C) [1]. This low vapor pressure is characteristic of high molecular weight ester formulations and forms the basis for its designation as a 'low volatile' ester product suitable for applications where off-target drift must be minimized [2].

vapor pressure volatility drift potential formulation

MCPA-2-ethylhexyl (CAS 29450-45-1) Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for Pesticide Residue Analysis via GC-MS and HPLC

MCPA-2-ethylhexyl is utilized as a certified reference material for the determination of MCPA residues in formulations, crops, and environmental matrices using high-performance liquid chromatography (HPLC) and gas chromatography with mass spectrometric detection (GC-MS) [1]. Its distinct retention characteristics, driven by the 2-ethylhexyl ester moiety (logP 4.8–5.9), enable reliable separation and quantification in complex sample matrices [2].

Post-Emergence Broadleaf Weed Control in Cereals and Pastures with Low-Volatility Ester Formulation

Formulated as an emulsifiable concentrate (e.g., MCPA Ester 600, containing 90–95% MCPA 2-EHE) [3], this compound is applied post-emergence for selective control of annual and perennial broadleaf weeds in wheat, barley, oats, flax, and pastures [4]. The 2-ethylhexyl ester form confers enhanced leaf cuticle penetration relative to salt formulations (supported by logP data in Section 3) and is designated as a 'low volatile' ester suitable for applications near sensitive crops where amine salt drift concerns preclude shorter-chain ester use [5].

Environmental Fate and Ecotoxicology Research on Phenoxy Ester Herbicides

Due to its classification as very toxic to aquatic life (GHS Category Acute 1, H400) and its soil half-life profile (MCPA acid DT50 11–24 days in soil horizons) [6], MCPA-2-ethylhexyl serves as a model compound for investigating the environmental partitioning, degradation kinetics, and non-target organism effects of high-logP phenoxy esters. Comparative studies have employed this compound to benchmark novel ionic liquid formulations of MCPA against traditional ester and salt forms [7].

Phytotoxicity and Plant Physiology Studies in Synthetic Auxin Research

MCPA-2-ethylhexyl has been employed as a reference standard in comparative phytotoxicity studies evaluating novel MCPA formulations, including herbicidal ionic liquids (HILs), on winter oilseed rape (Brassica napus) [8]. In these studies, all tested forms of MCPA, including the 2-ethylhexyl ester, caused strong phytotoxic effects on seedlings, with mitotic activity in primary roots almost completely inhibited and cell elongation zones significantly reduced [9].

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